molecular formula C14H14F3NO2 B3119499 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione CAS No. 251310-68-6

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione

Cat. No. B3119499
CAS RN: 251310-68-6
M. Wt: 285.26 g/mol
InChI Key: KQBSFKHGMDIPDY-UHFFFAOYSA-N
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Description

The compound “1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione” is a complex organic molecule. It contains a 1,2,3,4-tetrahydroisoquinoline moiety, which is an important structural motif of various natural products and therapeutic lead compounds . This moiety can act as precursors for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

In recent years, considerable research interest has been witnessed toward the synthesis of C (1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines . Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione has been investigated by Density Functional Theory (DFT) calculations . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines have been studied extensively. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione can be inferred from its structure. It has a molecular weight of 154.0872 . More detailed properties such as boiling point, melting point, and solubility would require specific experimental measurements or computational predictions.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-based compounds is diverse, depending on the specific derivative and its biological target. For instance, N-benzyl tetrahydroisoquinolines are known to function as antineuroinflammatory agents .

Future Directions

The future directions in the research of 1,2,3,4-tetrahydroisoquinoline derivatives are promising. Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of these derivatives are on the rise . The development of novel tetrahydroisoquinoline analogs with potent biological activity is an active area of research .

properties

IUPAC Name

1,1,1-trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO2/c1-8(19)11(13(20)14(15,16)17)12-10-5-3-2-4-9(10)6-7-18-12/h2-5,11-12,18H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBSFKHGMDIPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1C2=CC=CC=C2CCN1)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione
Reactant of Route 2
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione
Reactant of Route 3
Reactant of Route 3
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione
Reactant of Route 4
Reactant of Route 4
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione
Reactant of Route 5
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione
Reactant of Route 6
1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-1-yl)pentane-2,4-dione

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